

# Application Notes and Protocols: Ruthenium(III) Chloride in Olefin Metathesis Reactions

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## Compound of Interest

Compound Name: Ruthenium(III) chloride

Cat. No.: B052779

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## Introduction

**Ruthenium(III) chloride** ( $\text{RuCl}_3$ ), particularly its hydrated form ( $\text{RuCl}_3 \cdot x\text{H}_2\text{O}$ ), serves as a crucial and cost-effective precursor in the synthesis of a wide array of highly active and selective ruthenium-based catalysts for olefin metathesis. While not typically employed directly in metathesis reactions in a laboratory setting for fine chemical synthesis, its role as a starting material for well-defined catalysts, most notably the Grubbs series of catalysts, is pivotal.<sup>[1][2]</sup> Large-scale industrial applications, however, sometimes utilize ill-defined but highly active homogeneous catalysts derived from ruthenium trichloride.<sup>[1]</sup> This document provides detailed application notes, experimental protocols for the synthesis of a first-generation Grubbs-type catalyst from **ruthenium(III) chloride**, and protocols for subsequent olefin metathesis reactions.

## From Precursor to Catalyst: The Role of Ruthenium(III) Chloride

**Ruthenium(III) chloride** is the gateway to a multitude of organoruthenium complexes that are active in olefin metathesis. The synthesis of these catalysts typically involves the reduction of  $\text{Ru(III)}$  to  $\text{Ru(II)}$  and the introduction of specific ligands that stabilize the catalytically active species. The most prominent examples are the Grubbs catalysts, which are ruthenium carbene

complexes renowned for their functional group tolerance and broad applicability in organic synthesis.<sup>[1][2]</sup>

The journey from **ruthenium(III) chloride** to a functional olefin metathesis catalyst, such as the first-generation Grubbs catalyst, involves the sequential synthesis of key intermediates. A common route proceeds through the formation of a Ru(II) arene complex, such as  $[\text{RuCl}_2(\text{p-cymene})]_2$ , or a phosphine complex like  $\text{RuCl}_2(\text{PPh}_3)_3$ .<sup>[3][4]</sup> These intermediates then serve as platforms for the introduction of the carbene ligand, which is the hallmark of a Grubbs catalyst.

## Data Presentation: Performance of Ruthenium Catalysts in Olefin Metathesis

The following tables summarize quantitative data for various olefin metathesis reactions catalyzed by ruthenium complexes, which are themselves synthesized from **ruthenium(III) chloride** precursors. These data are compiled from various literature sources to provide a comparative overview.

Table 1: Ring-Closing Metathesis (RCM) Data

Substrate	Catalyst (mol%)	Solvent	Temperature (°C)	Time (h)	Yield (%)	Reference
Diethyl diallylmalonate	Grubbs I (5)	CH <sub>2</sub> Cl <sub>2</sub>	25	1	>95	N/A
N,N-diallyl-4-methylbenzenesulfonamide	Grubbs II (0.5)	CH <sub>2</sub> Cl <sub>2</sub>	25	0.17	<40	<a href="#">[5]</a>
N,N-diallyl-4-methylbenzenesulfonamide	Hoveyda-Grubbs II (0.5)	CH <sub>2</sub> Cl <sub>2</sub>	25	0.17	>95	<a href="#">[5]</a>
Diene precursor for Stemoamide	Grubbs II (10)	Toluene	80	4	85	<a href="#">[5]</a>
Diene precursor for Serpendione	Grubbs II (5)	CH <sub>2</sub> Cl <sub>2</sub>	Reflux	12	75	<a href="#">[5]</a>

Table 2: Ring-Opening Metathesis Polymerization (ROMP) Data

Monomer	Catalyst	Catalyst Loading (mol%)	Solvent	Temperature (°C)	Polymer Yield (%)	Reference
Norbornene	[RuCl <sub>2</sub> (p-cymene)] <sub>2</sub> -based	0.05	Dichloromethane	25	>95	N/A
Dicyclopentadiene	Grubbs II	0.01	Toluene	50	High	N/A
Exo-dicyclopentadiene	Grubbs II	0.003	Neat	RT	High	<a href="#">[6]</a>
Norbornene derivative	Grubbs I	1	CDCl <sub>3</sub>	RT	Quantitative	N/A

Table 3: Enyne Metathesis Data

Substrate Type	Catalyst	Catalyst Loading (mol%)	Solvent	Conditions	Product Type	Yield (%)	Reference
Terminal alkyne enyne	Grubbs I	10	CH <sub>2</sub> Cl <sub>2</sub>	Ethylene (1 atm), RT	Cyclized triene	Good	[7]
Enyne with cycloalkene	Grubbs II	5	Toluene	80 °C	Bicyclic diene	87	[8]
Terminal alkyne + ethylene	Grubbs II	5	Dichloro methane	Ethylene pressure, 40°C	1,3-diene	70-90	[9]
Internal alkyne + terminal alkene	Grubbs II	2-5	Dichloro methane	RT	Substituted 1,3-diene	60-85	[10]

## Experimental Protocols

### Protocol 1: Synthesis of Dichloro(p-cymene)ruthenium(II) Dimer ([RuCl<sub>2</sub>(p-cymene)]<sub>2</sub>)

This protocol describes the synthesis of a key Ru(II) precursor from hydrated **ruthenium(III) chloride**.

Materials:

- **Ruthenium(III) chloride** hydrate (RuCl<sub>3</sub>·xH<sub>2</sub>O)
- α-Phellandrene
- Ethanol (absolute)
- Argon or Nitrogen gas supply

- Schlenk flask and condenser
- Magnetic stirrer with heating plate
- Filter funnel and filter paper
- Diethyl ether

Procedure:

- In a Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add **ruthenium(III) chloride** hydrate (1.0 eq).
- Under an inert atmosphere (Argon or Nitrogen), add absolute ethanol to the flask.
- Add  $\alpha$ -phellandrene (5.0 eq) to the mixture.
- Heat the reaction mixture to reflux with vigorous stirring for 4 hours. The color of the solution will change, and a precipitate will form.
- After 4 hours, cool the reaction mixture to room temperature.
- Filter the solid product under an inert atmosphere.
- Wash the collected red-brown solid with cold ethanol and then with diethyl ether.
- Dry the product under vacuum to obtain  $[\text{RuCl}_2(\text{p-cymene})]_2$ . A typical yield is around 90%.  
[\[11\]](#)

## Protocol 2: Synthesis of Dichlorotris(triphenylphosphine)ruthenium(II) ( $\text{RuCl}_2(\text{PPh}_3)_3$ )

This protocol outlines the synthesis of another common Ru(II) precursor.[\[3\]](#)

Materials:

- **Ruthenium(III) chloride** hydrate ( $\text{RuCl}_3 \cdot x\text{H}_2\text{O}$ )

- Triphenylphosphine ( $\text{PPh}_3$ )
- Methanol
- Argon or Nitrogen gas supply
- Round-bottom flask with reflux condenser
- Magnetic stirrer with heating plate
- Filter funnel and filter paper
- Diethyl ether

#### Procedure:

- Dissolve triphenylphosphine (6.0 eq) in methanol in a round-bottom flask under an inert atmosphere.
- In a separate flask, dissolve **ruthenium(III) chloride** hydrate (1.0 eq) in methanol.
- Add the ruthenium solution to the triphenylphosphine solution with stirring.
- Heat the mixture to reflux for 2-4 hours. A dark brown to black crystalline precipitate will form.
- Cool the mixture to room temperature and then in an ice bath to maximize precipitation.
- Collect the crystalline product by filtration.
- Wash the crystals with cold methanol and then with diethyl ether.
- Dry the  $\text{RuCl}_2(\text{PPh}_3)_3$  product under vacuum.

## Protocol 3: One-Pot Synthesis of a First-Generation Grubbs Catalyst

This protocol describes the synthesis of benzylidene-bis(tricyclohexylphosphine)dichlororuthenium(II) from  $\text{RuCl}_2(\text{PPh}_3)_3$ .[\[1\]](#)[\[2\]](#)

## Materials:

- $\text{RuCl}_2(\text{PPh}_3)_3$  (from Protocol 2)
- Tricyclohexylphosphine ( $\text{PCy}_3$ )
- Phenyldiazomethane
- Toluene (anhydrous)
- Pentane (anhydrous)
- Argon or Nitrogen gas supply
- Schlenk flask
- Magnetic stirrer
- Syringes for liquid transfer

## Procedure:

- In a Schlenk flask under an inert atmosphere, suspend  $\text{RuCl}_2(\text{PPh}_3)_3$  (1.0 eq) in anhydrous toluene.
- Add a solution of tricyclohexylphosphine (2.2 eq) in toluene to the suspension.
- Cool the mixture to  $-78\text{ }^\circ\text{C}$  (dry ice/acetone bath).
- Slowly add a freshly prepared solution of phenyldiazomethane in pentane to the cold reaction mixture. The color will change to a deep purple.
- Allow the reaction to slowly warm to room temperature and stir for 1 hour.
- Remove the solvent under vacuum.
- Wash the resulting purple solid with cold pentane to remove any unreacted starting materials and byproducts.



- Dry the product under vacuum to yield the first-generation Grubbs catalyst.

## Protocol 4: General Procedure for Ring-Closing Metathesis (RCM)

This protocol provides a general method for performing a ring-closing metathesis reaction.

Materials:

- Acyclic diene substrate
- Grubbs catalyst (e.g., first or second generation)
- Anhydrous dichloromethane (or other suitable solvent like toluene)
- Argon or Nitrogen gas supply
- Schlenk flask
- Magnetic stirrer
- Ethyl vinyl ether (for quenching)

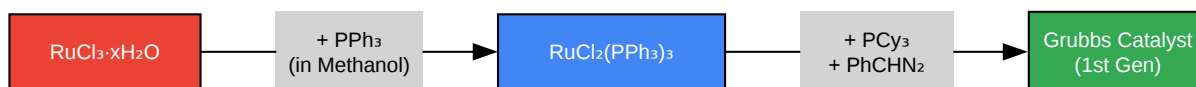
Procedure:

- In a Schlenk flask under an inert atmosphere, dissolve the acyclic diene substrate in anhydrous dichloromethane to a concentration of 0.05-0.1 M.
- Add the Grubbs catalyst (typically 1-5 mol%) to the solution.
- Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C). Monitor the reaction progress by TLC or GC-MS. The reaction is driven by the release of ethylene gas. [\[12\]](#) For larger rings, higher dilution may be necessary to favor the intramolecular reaction.
- Once the reaction is complete, quench the catalyst by adding a few drops of ethyl vinyl ether and stirring for 20-30 minutes.
- Remove the solvent in vacuo.

- Purify the crude product by flash column chromatography on silica gel to obtain the desired cyclic olefin.

## Mandatory Visualizations

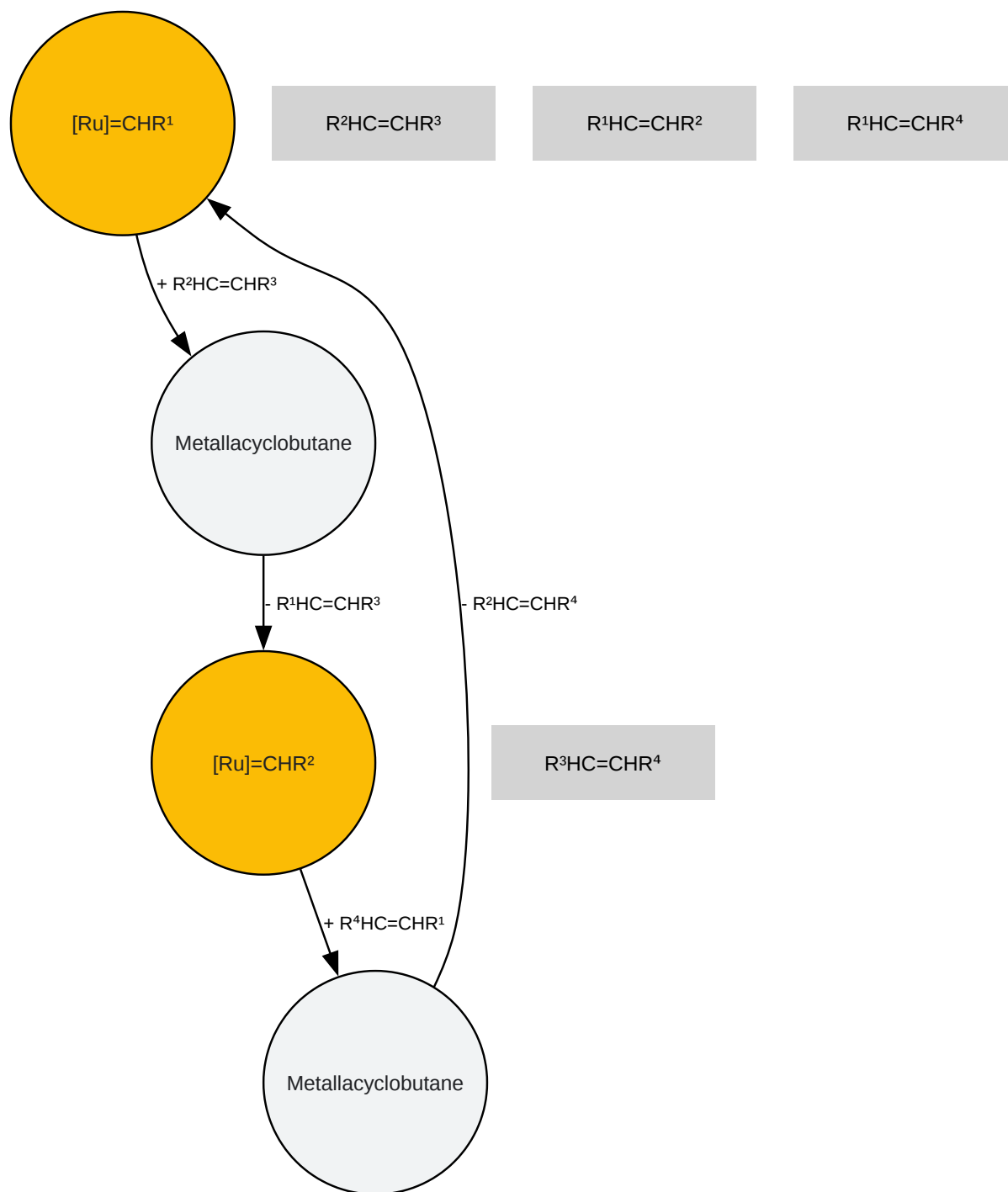
### Synthesis Pathway of First-Generation Grubbs Catalyst



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Caption: Synthesis of Grubbs 1st Gen. Catalyst from  $\text{RuCl}_3$ .

### General Catalytic Cycle of Olefin Metathesis



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Caption: Chauvin mechanism for olefin metathesis.

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